
Chloro(diethyl)(phenylsulfanyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diethyl)(phenylsulfanyl)silane is an organosilicon compound that contains a silicon atom bonded to a chlorine atom, two ethyl groups, and a phenylsulfanyl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes .
Preparation Methods
The synthesis of chloro(diethyl)(phenylsulfanyl)silane typically involves the reaction of diethylchlorosilane with phenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of metal-catalyzed coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
Chloro(diethyl)(phenylsulfanyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form various derivatives.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Hydrolysis: The compound reacts with water to produce silanols and hydrogen chloride.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloro(diethyl)(phenylsulfanyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of chloro(diethyl)(phenylsulfanyl)silane involves the reactivity of the silicon-chlorine bond and the phenylsulfanyl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the phenylsulfanyl group can participate in redox reactions. These properties make the compound useful in various chemical transformations .
Comparison with Similar Compounds
Chloro(diethyl)(phenylsulfanyl)silane can be compared with other chlorosilanes, such as chlorotrimethylsilane and chlorodimethylphenylsilane. Unlike these compounds, this compound contains a phenylsulfanyl group, which imparts unique reactivity and properties. Similar compounds include:
Chlorotrimethylsilane: Used as a silylating agent in organic synthesis.
Chlorodimethylphenylsilane: Used in the production of silicone polymers
This compound stands out due to its combination of ethyl groups and a phenylsulfanyl group, making it versatile for various applications.
Properties
CAS No. |
62474-46-8 |
|---|---|
Molecular Formula |
C10H15ClSSi |
Molecular Weight |
230.83 g/mol |
IUPAC Name |
chloro-diethyl-phenylsulfanylsilane |
InChI |
InChI=1S/C10H15ClSSi/c1-3-13(11,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
VDJNJANIFATWET-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















